Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate
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Overview
Description
Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a phenoxy group, an imino group, and a sulfonamido group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylmethanesulfonamide with acetic anhydride to form an acetamido intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the phenoxyacetate structure. The final step involves the esterification of the phenoxyacetate with methanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound’s sulfonamido group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(E)-({2-[N-(4-chlorophenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate
- 2-{4-[(E)-({2-[N-(4-methoxyphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate
Uniqueness
Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl group enhances its hydrophobic interactions, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C20H23N3O6S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 2-[4-[(E)-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H23N3O6S/c1-15-4-8-17(9-5-15)23(30(3,26)27)13-19(24)22-21-12-16-6-10-18(11-7-16)29-14-20(25)28-2/h4-12H,13-14H2,1-3H3,(H,22,24)/b21-12+ |
InChI Key |
MRJVJEUZCCMILK-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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